2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Medicinal Chemistry Organic Synthesis Building Block Selection

This 4-amino-1H-pyrazole building block enables direct amine derivatization—amide coupling, reductive amination, sulfonamide formation—without the metal-catalyzed cross-coupling required by 4-halo analogs. The gem-dimethylpropanol chain restricts conformational flexibility and reduces metabolic susceptibility versus unsubstituted N-alkyl pyrazoles. Balanced LogP 0.19 preserves aqueous solubility and passive permeability, structurally homologous to Aurora kinase/p38α inhibitor pharmacophores. The primary alcohol provides a non-chiral conjugation handle distinct from the tertiary alcohol regioisomer (CAS 1206640-59-6), enabling prodrug and linker strategies without introducing chiral centers. Supplied at 97% purity with full NMR, HPLC, and GC characterization.

Molecular Formula C7H13N3O
Molecular Weight 155.201
CAS No. 1462287-40-6
Cat. No. B2792521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol
CAS1462287-40-6
Molecular FormulaC7H13N3O
Molecular Weight155.201
Structural Identifiers
SMILESCC(C)(CO)N1C=C(C=N1)N
InChIInChI=1S/C7H13N3O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3
InChIKeyVXWAYRNIPLNCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS 1462287-40-6) Procurement & Specifications Overview


2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS 1462287-40-6) is a substituted pyrazole derivative with molecular formula C₇H₁₃N₃O and molecular weight 155.20 g/mol . The compound features a 4-amino-1H-pyrazole ring N-alkylated with a 2-methylpropan-1-ol group, producing a primary amino group and a primary alcohol as distinct functional handles . Suppliers offer this compound in purities ranging from 95% to ≥98%, with analytical characterization including NMR, HPLC, and GC available .

Why Generic Pyrazole Building Blocks Cannot Substitute for 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol


Structurally analogous pyrazole derivatives cannot be interchanged with 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol without compromising synthetic outcomes. The compound's 4-amino substituent provides a distinct hydrogen-bonding and nucleophilic site relative to 4-halo analogs (Br, I) which lack this capacity for amine-directed reactivity . Furthermore, the gem-dimethyl substitution on the propanol chain restricts conformational flexibility and metabolic susceptibility compared to unsubstituted N-alkyl pyrazoles . Even the regioisomer 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1206640-59-6) differs critically in alcohol position, altering both hydrogen-bond geometry and steric accessibility of the hydroxyl group .

Quantitative Differentiation Evidence: 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol vs. Structural Analogs


Functional Group Comparison: 4-Amino vs. 4-Halo Pyrazole Building Blocks

2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol contains a primary aromatic amine (C-NH₂) at the pyrazole 4-position, whereas the 4-bromo and 4-iodo analogs carry halogen substituents with fundamentally different reactivity and hydrogen-bonding capacity . The 4-amino group enables nucleophilic substitution, diazotization, and amide bond formation that are inaccessible to 4-halo analogs without prior functional group interconversion .

Medicinal Chemistry Organic Synthesis Building Block Selection

Regioisomeric Differentiation: Alcohol Position Alters Physicochemical Properties

2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol differs from its regioisomer 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1206640-59-6) in the position of the hydroxyl group relative to the quaternary carbon . The target compound bears a primary alcohol (terminal -CH₂OH) whereas the regioisomer bears a tertiary alcohol (-C(CH₃)₂OH) . Computed LogP for the target is 0.19 (ChemScene) .

Physicochemical Profiling Drug Design LogP

Structural Similarity to Aurora Kinase Inhibitor Scaffold Suggests Potential Research Utility

The 2-methylpropan-1-ol substituent on the pyrazole nitrogen in the target compound is structurally homologous to the Aurora kinase inhibitor SCH-1473759, which contains a 2-methylpropan-1-ol linker between the pyrazole core and a substituted quinazoline . SCH-1473759 demonstrates sub-nanomolar potency against Aurora A (IC₅₀ = 4 nM) and Aurora B (IC₅₀ = 13 nM) .

Kinase Inhibition Cancer Research Medicinal Chemistry

Gem-Dimethyl Substitution Provides Metabolic and Conformational Differentiation vs. Linear N-Alkyl Pyrazoles

The gem-dimethyl group adjacent to the pyrazole nitrogen introduces steric hindrance and conformational restriction not present in linear N-alkyl pyrazole analogs . In the p38α MAP kinase inhibitor series exemplified by BIRB 796, the tert-butyl group occupying a similar lipophilic pocket was identified as critical for binding, with compounds lacking this steric bulk showing reduced melting temperature shifts (ΔTm) and correspondingly higher Kd values .

Drug Metabolism Pharmacokinetics Conformational Restriction

Evidence-Backed Application Scenarios for 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol Procurement


Synthesis of 4-Aminopyrazole-Derived Kinase Inhibitor Intermediates

Based on the structural homology to SCH-1473759 and related Aurora kinase inhibitors, this compound serves as a versatile N-alkylated 4-aminopyrazole building block for constructing kinase inhibitor scaffolds . The 4-amino group enables direct incorporation into ATP-competitive pharmacophores via amide coupling or urea formation, while the gem-dimethylpropanol chain provides the same steric and metabolic advantages observed in clinical-stage p38α inhibitors .

Amine-Selective Derivatization in Parallel Synthesis Libraries

Unlike 4-halo pyrazole analogs (bromo, iodo) that require metal-catalyzed cross-coupling for further elaboration, the 4-amino group permits direct, mild-condition derivatization including reductive amination, sulfonamide formation, and carbamate synthesis . This functional group difference enables library synthesis workflows where the 4-amino handle is the intended diversification point, eliminating an extra deprotection or functional group interconversion step .

Physicochemical Property Optimization in Lead Compound Series

With a computed LogP of 0.19, this compound offers a balanced hydrophilic-lipophilic profile suitable for maintaining aqueous solubility while preserving passive membrane permeability . The primary alcohol provides a conjugation handle distinct from the tertiary alcohol regioisomer, allowing for targeted prodrug strategies or linker attachment without introducing a chiral center .

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